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Compound of Interest

Compound Name: 2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B1584731

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, a key heterocyclic intermediate in
pharmaceutical and chemical research. The document details the compound's physicochemical properties, outlines a robust synthetic
protocol, explores its core reactivity as an electrophilic building block, and provides a full spectroscopic characterization. Furthermore, it
addresses critical safety and handling procedures essential for laboratory use. This guide is intended for researchers, medicinal chemists,
and drug development professionals seeking to leverage this versatile molecule in the synthesis of novel bioactive agents.

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-
Chloro-N-(1,3-thiazol-2-yl)acetamide (Figure 1) represents a quintessential example of this approach, merging two moieties of
significant pharmacological interest. The 1,3-thiazole ring is a core component of numerous approved drugs, prized for its unique
electronic properties and ability to engage in diverse biological interactions. Thiazole derivatives are known to exhibit a vast range of
activities, including antibacterial, anti-inflammatory, and anti-fungal properties[1].

Juxtaposed with this is the a-chloroacetamide group, a highly versatile and reactive functional handle. Its utility stems from the
electrophilic nature of the carbon atom bearing the chlorine, making it an excellent substrate for nucleophilic substitution reactions[2]. This
reactivity allows chemists to readily conjugate the thiazole scaffold to other molecules of interest, making 2-Chloro-N-(1,3-thiazol-2-
yl)acetamide a valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug discovery.

dot
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Figure 1. Chemical structure of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide.
This guide serves as a technical deep-dive into the essential chemical properties of this compound, providing the foundational knowledge

required for its effective application in a research and development setting.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental
work. The key identifiers and computed properties for 2-Chloro-N-(1,3-thiazol-2-yl)acetamide are summarized in Table 1.
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Property Value Source
IUPAC Name 2-chloro-N-(1,3-thiazol-2-yl)acetamide [3]
CAS Number 5448-49-7 [31[4]
Molecular Formula CsHsCIN20S [3]
Molecular Weight 176.62 g/mol [3]
Canonical SMILES C1=CSC(=N1)NC(=0)CClI [3]
InChiKey LSDIJRBFOXKCGFY-UHFFFAOYSA-N [3]
Solubility >26.5 pg/mL (at pH 7.4) [3]
Hydrogen Bond Donors 1 [3]
Hydrogen Bond Acceptors 4 [3]
Rotatable Bonds 2 [3]

Synthesis: Forging the Amide Bond

The primary and most efficient method for synthesizing 2-Chloro-N-(1,3-thiazol-2-yl)acetamide is the N-acylation of 2-aminothiazole
with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Causality of Experimental Design

The choice of reagents and conditions is critical for achieving a high yield and purity.

» Starting Materials: 2-aminothiazole serves as the nucleophile, with the exocyclic amine being more nucleophilic than the ring nitrogens.
Chloroacetyl chloride is the electrophilic acylating agent.

« Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred to prevent hydrolysis of the
highly reactive chloroacetyl chloride[5][6].

« Base: The reaction generates hydrochloric acid (HCI) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or
pyridine, is essential to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and
halting the reaction[1][6].

« Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the acyl
chloride, and then allowed to proceed at room temperature to ensure completion[6].

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.
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Figure 2. Synthesis Workflow
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Caption: Figure 2. Step-by-step workflow for the synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide.

Detailed Experimental Protocol
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This protocol is a representative method adapted from general procedures for N-acylation[6]. Researchers should perform their own risk
assessment before proceeding.

¢ Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in
anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

e Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

« Addition: In a separate dry vessel, dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution
dropwise to the cooled amine solution over 20-30 minutes.

» Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue
stirring for 4-12 hours.

« Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
« Work-up: Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel.
« Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCOs) and then with brine.

» Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na2SOa), filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

« Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl
acetate/hexanes) to yield the final product.

Chemical Reactivity: The Electrophilic Handle

The primary driver of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide's synthetic utility is the reactivity of the C-Cl bond. The electron-
withdrawing effect of the adjacent carbonyl group makes the methylene carbon (a-carbon) highly electrophilic and susceptible to attack by
a wide range of nucleophiles.

This reactivity enables its use as an alkylating agent to introduce the N-(1,3-thiazol-2-yl)acetamide moiety onto other molecules. This is a
common strategy in drug discovery for linking a pharmacophore (the thiazole) to another binding fragment or scaffold via a stable linker.

Nucleophilic Substitution Reactions

The compound readily undergoes SN2 reactions with various nucleophiles:

« S-Alkylation: Thiols and thiolate anions are excellent nucleophiles for this reaction, leading to the formation of stable thioether linkages.
This is particularly relevant for targeting cysteine residues in proteins or for synthesizing sulfur-containing heterocycles[2][7].

« N-Alkylation: Primary and secondary amines react to form substituted glycine amides. This allows for the extension of the molecular
structure and the introduction of basic centers to modulate solubility and pharmacokinetic properties[2].

« O-Alkylation: Alcohols and phenols can also serve as nucleophiles, typically in the presence of a base, to form ether linkages.

General Reactivity Diagram
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Figure 3. Reactivity with Nucleophiles
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Caption: Figure 3. General Sn2 reaction pathway with common O, N, and S nucleophiles.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data, sourced from the SpectraBase repository, provides the characteristic
spectroscopic signature of the compound|[3].

Analytical Data Observed Signals and Interpretation

o (ppm): ~4.3 (s, 2H, -CO-CH2-Cl), ~7.2 (d, 1H, Thiazole CH), ~7.5 (d,

1H, Thiazole CH), ~12.3 (br s, 1H, -NH-CO). Interpretation: The singlet
1H NMR at ~4.3 ppm is characteristic of the isolated methylene protons. The two

doublets confirm the thiazole ring protons. The broad singlet at high

chemical shift is the amide proton.

6 (ppm): ~43 (-CH2Cl), ~114 (Thiazole C-H), ~138 (Thiazole C-H),
5C NMR ~158 (Thiazole C-N), ~165 (-C=0). Interpretation: Key signals include
the alkyl chloride carbon, the three distinct thiazole carbons, and the

downfield amide carbonyl carbon.

m/z: 176 (M+), 100 ([M-C2H2CI]*), 49 ([CH2CI]*). Interpretation: The
M s (GC-MS) molecular ion peak at 176 confirms the molecular weight. The peak at
ass Spec -
P 100 corresponds to the 2-aminothiazole fragment, a common

fragmentation pattern.

v (cm~1): ~3250 (N-H stretch), ~1680 (Amide I, C=0 stretch), ~1550

(Amide Il, N-H bend), ~750 (C-ClI stretch). Interpretation (Predicted):
IR Spectroscopy Strong absorbances are expected for the N-H bond and the amide

carbonyl group, which are highly characteristic. The C-ClI stretch

appears in the fingerprint region.

Safety, Handling, and Toxicology

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is an irritant and should be handled with care using appropriate personal protective equipment
(PPE). The GHS classification highlights its potential hazards.
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GHS Hazard Classification

Pictograms

Danger

H-Statements

H302: Harmful if swallowed. H315: Causes skin irritation. H318:

Causes serious eye damage. H335: May cause respiratory irritation.

P-Statements

P261, P264, P271, P280, P302+P352, P305+P351+P338

(Source: PubChem[3])

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this and other a-halo acetamides.

© 2025 BenchChem. All rights reserved.

6/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-_1_3-thiazol-2-yl_acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Figure 4. Laboratory Safety Workflow
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Caption: Figure 4. A three-stage workflow for the safe handling and disposal of the reagent.

Conclusion and Future Outlook

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is a compound of significant strategic value in modern chemical synthesis. Its straightforward
preparation, combined with the reliable and versatile reactivity of the a-chloroacetamide moiety, establishes it as a premier building block
for the elaboration of thiazole-containing molecules. The insights provided in this guide—from synthesis and reactivity to spectroscopic
analysis and safety—are intended to empower researchers to confidently and effectively utilize this compound in their discovery
programs. As the demand for novel heterocyclic scaffolds continues to grow, the applications for well-designed, reactive intermediates like
this one will undoubtedly expand, particularly in the fields of covalent inhibitor design and targeted drug delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D.

Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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